1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the isoxazole ring and dichlorophenyl group in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions.
Formation of the Urea Derivative: The final step involves the reaction of the isoxazole derivative with 3,4-dichlorophenyl isocyanate to form the urea compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The isoxazole ring and dichlorophenyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylisoxazol-3-yl)-3-(3,4-dichlorophenyl)urea: Similar structure but with a methyl group instead of tert-butyl.
1-(5-Phenylisoxazol-3-yl)-3-(3,4-dichlorophenyl)urea: Similar structure but with a phenyl group instead of tert-butyl.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of the tert-butyl group, which may influence its steric properties and reactivity. This can lead to differences in biological activity and chemical behavior compared to similar compounds.
Properties
CAS No. |
55808-73-6 |
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Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-8-4-5-9(15)10(16)6-8/h4-7H,1-3H3,(H2,17,18,19,20) |
InChI Key |
XRBOBVIFQOFBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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